1,3,4-Oxadiazole-2-carbaldehyde

Description

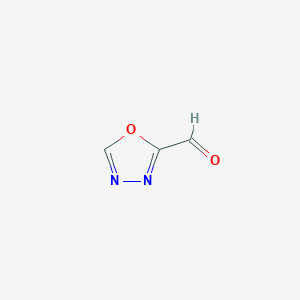

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3,4-oxadiazole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N2O2/c6-1-3-5-4-2-7-3/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRHGBKDABZXVDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C(O1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652850 | |

| Record name | 1,3,4-Oxadiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885270-60-0 | |

| Record name | 1,3,4-Oxadiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,3,4 Oxadiazole 2 Carbaldehyde and Its Derivatives

General Approaches to 1,3,4-Oxadiazole (B1194373) Ring Construction

The 1,3,4-oxadiazole ring is a stable aromatic heterocycle, and numerous synthetic methodologies have been developed for its construction. jchemrev.com These methods are broadly categorized into cyclization reactions of linear precursors and ring transformations of other heterocyclic systems.

Cyclodehydration of N,N′-Diacylhydrazines

One of the most fundamental and widely used methods for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazines. acs.orgresearchgate.net This reaction involves the intramolecular cyclization with the elimination of a water molecule, a process facilitated by a variety of dehydrating agents. nih.govluxembourg-bio.com The choice of reagent can depend on the nature of the substituents and the desired reaction conditions. Commonly employed cyclodehydrating agents range from strong acids and acid chlorides to modern coupling reagents. jchemrev.comnih.gov

These reactions are typically robust, but some reagents, like phosphorus oxychloride, can be harsh. openmedicinalchemistryjournal.com The development of milder alternatives, such as the Burgess reagent or XtalFluor-E, has expanded the scope and functional group tolerance of this method. jchemrev.com

Table 1: Selected Cyclodehydration Reagents for N,N'-Diacylhydrazine Cyclization

| Reagent | Typical Conditions | Notes |

| Phosphorus Oxychloride (POCl₃) | Reflux, neat or in solvent | A common, effective, but often harsh reagent. jchemrev.comnih.gov |

| Thionyl Chloride (SOCl₂) | Varies | Another common and powerful dehydrating agent. nih.gov |

| Polyphosphoric Acid (PPA) | High temperature | Effective for a range of substrates. nih.govluxembourg-bio.com |

| Triflic Anhydride ((CF₃SO₂)₂O) | Anhydrous conditions | A powerful dehydrating agent. luxembourg-bio.com |

| Burgess Reagent | Microwave irradiation, THF | Allows for rapid reaction times (minutes). |

| XtalFluor-E ([Et₂NSF₂]BF₄) | Acetic acid as additive | A practical alternative, yields may be improved with acid. |

| Triphenylphosphine (PPh₃) / Halogenating Agent (e.g., CX₄) | Varies | Used for in situ activation. |

Oxidative Cyclization of N-Acylhydrazones

The oxidative cyclization of N-acylhydrazones, which are readily prepared from the condensation of acid hydrazides and aldehydes, is another major pathway to 2,5-disubstituted 1,3,4-oxadiazoles. acs.orgorganic-chemistry.org This method involves an intramolecular cyclization coupled with an oxidation step, forming the C-O bond of the heterocycle. A diverse array of oxidizing agents has been successfully employed for this transformation.

This approach is advantageous as it often proceeds under mild conditions and can be performed in a one-pot fashion, starting from the aldehyde and hydrazide. semanticscholar.org The selection of the oxidant is crucial for the reaction's success and can be tailored to the substrate's sensitivity.

Table 2: Selected Oxidizing Agents for N-Acylhydrazone Cyclization

| Oxidizing Agent | Typical Conditions | Notes |

| Molecular Iodine (I₂) | K₂CO₃, various solvents | A practical and transition-metal-free method. semanticscholar.org |

| Bromine (Br₂) | Acetic acid, Sodium Acetate | A classic method for cyclization. luxembourg-bio.com |

| N-Chlorosuccinimide (NCS) | Diazabicycloundecene (DBU) | Proceeds under mild, metal-free conditions. |

| Dess-Martin Periodinane (DMP) | Room temperature, CH₂Cl₂ | An efficient hypervalent iodine reagent. |

| (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) | Co-catalyst (e.g., Fe(III)), O₂ | Catalytic system utilizing molecular oxygen as the terminal oxidant. semanticscholar.org |

| Potassium Permanganate (KMnO₄) | Acetone or water, microwave | Offers high yields. |

| Chloramine-T | Microwave irradiation | Effective for producing 5-substituted 1,3,4-oxadiazoles. acs.org |

Direct Cyclocondensation of Acid Hydrazides with Appropriate Reagents

1,3,4-Oxadiazoles can be synthesized directly by reacting acid hydrazides with various one-carbon synthons. luxembourg-bio.com This approach bypasses the pre-formation of diacylhydrazine or acylhydrazone intermediates. The choice of reagent determines the substituent at the 2-position of the resulting oxadiazole.

For instance, reaction with carboxylic acids or their derivatives like acid chlorides, in the presence of a dehydrating agent like phosphorus oxychloride, yields 2,5-disubstituted 1,3,4-oxadiazoles. nih.govorganic-chemistry.org This method is one of the most common pathways for preparing these structures. nih.gov

Table 3: Reagents for Direct Cyclocondensation with Acid Hydrazides

| Reagent | Resulting 2-Substituent | Typical Conditions |

| Carboxylic Acids / Acid Chlorides | Alkyl / Aryl | Requires a dehydrating agent (e.g., POCl₃). nih.govorganic-chemistry.org |

| Orthoesters (e.g., Triethyl orthoformate) | Hydrogen or Alkyl | Often catalyzed by acid under reflux. organic-chemistry.orgchemicalbook.com |

| Carbon Disulfide (CS₂) | Thiol (-SH) | Basic conditions (e.g., KOH in ethanol). acs.orgchemicalbook.com |

| Cyanogen Bromide (CNBr) | Amino (-NH₂) | Basic conditions. |

| Isothiocyanates | Substituted Amino (-NHR) | Forms a thiosemicarbazide intermediate, followed by cyclodesulfurization. acs.orgopenmedicinalchemistryjournal.com |

Ring Transformation Reactions (e.g., from 5-Substituted Tetrazoles, 1,2,4-Oxadiazoles)

The 1,3,4-oxadiazole ring can also be formed through the rearrangement of other heterocyclic systems. These ring transformation reactions provide alternative synthetic routes that can offer unique advantages in terms of substrate scope and reaction conditions.

From 5-Substituted Tetrazoles: The Huisgen reaction is a notable method that converts 5-substituted tetrazoles into 2,5-disubstituted 1,3,4-oxadiazoles upon reaction with acylating agents like acid chlorides or anhydrides. The reaction proceeds through the formation of an unstable N-acylated tetrazole intermediate. This intermediate undergoes a thermal or photochemical rearrangement, extruding a molecule of nitrogen and forming a nitrile imine, which then cyclizes to the stable 1,3,4-oxadiazole ring. Recent advancements have utilized UV light in flow chemistry systems as an alternative to heat for this transformation.

From 1,2,4-Oxadiazoles: Certain substituted 1,2,4-oxadiazoles can undergo rearrangement to form the more stable 1,3,4-oxadiazole isomer. For example, 3-amino-1,2,4-oxadiazoles have been shown to rearrange to 1,3,4-oxadiazoles upon irradiation with UV light under basic conditions. This transformation is believed to occur via a "ring contraction-ring expansion" (RCE) pathway.

Specific Synthetic Routes Involving the Carbaldehyde Functionality

While the aforementioned methods are excellent for constructing the core ring with various alkyl, aryl, amino, or thiol substituents, the direct synthesis of 1,3,4-oxadiazole-2-carbaldehyde requires specific strategies to introduce the formyl group (-CHO).

Oxidation of 2-Methyl-1,3,4-oxadiazole Derivatives

A primary strategy for synthesizing this compound involves the functionalization of a pre-formed 1,3,4-oxadiazole bearing a suitable precursor group at the 2-position. The oxidation of a 2-methyl group is a direct and effective method for this purpose.

The Riley oxidation, which employs selenium dioxide (SeO₂), is a well-established method for the oxidation of active methyl or methylene groups adjacent to activating systems, including heterocyclic rings, to the corresponding carbonyl group. adichemistry.comnih.gov This reaction has been successfully applied to the synthesis of various heterocyclic aldehydes. luxembourg-bio.com The process involves reacting a 2-methyl-1,3,4-oxadiazole derivative with selenium dioxide, typically in a solvent like dioxane, often with heating. This converts the methyl group directly into the desired carbaldehyde functionality. luxembourg-bio.com

Multi-Component Reactions (e.g., Ugi-Tetrazole Reaction)

Multi-component reactions (MCRs) are highly efficient synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials, adhering to the principles of green chemistry by reducing steps and waste. researchgate.net The Ugi-tetrazole reaction, a key MCR, has been adapted for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.

This approach typically involves a four-component Ugi reaction between an amine, an aldehyde, an isocyanide, and an azide source to form a 1,5-disubstituted tetrazole intermediate. acs.orgnih.gov This tetrazole is then subjected to a Huisgen rearrangement, which involves N-acylation followed by nitrogen elimination and cyclization to yield the desired 1,3,4-oxadiazole. researchgate.netacs.org A plausible mechanism involves the deprotection of the initial tetrazole product, followed by N-acylation with an acyl chloride. This unstable intermediate then undergoes the Huisgen rearrangement, leading to ring-opening and subsequent cyclization to form the stable 1,3,4-oxadiazole ring. acs.org This metal-free sequence is noted for its functional group tolerance and can be performed on a gram scale. researchgate.netconsensus.app

The reaction sequence can be summarized as:

Ugi-tetrazole reaction: Amine + Aldehyde + Isocyanide + Azide → α-Amino tetrazole intermediate.

Huisgen reaction: The tetrazole intermediate reacts with an electrophile (e.g., acyl chloride), leading to the formation of the 2,5-disubstituted 1,3,4-oxadiazole. acs.orgnih.gov

This method offers a convergent and flexible pathway to synthesize a diverse library of 1,3,4-oxadiazole derivatives by varying the initial four components. acs.org

Preparation of Carboxylic Acid Derivatives of Oxadiazoles (B1248032)

Carboxylic acids and their derivatives are fundamental starting materials for the synthesis of the 1,3,4-oxadiazole core. nih.govnih.gov A prevalent method involves the dehydrative cyclization of 1,2-diacylhydrazines, which are themselves prepared from carboxylic acids or their derivatives like acid chlorides and acylhydrazides. nih.govnih.govmdpi.com A variety of dehydrating agents can be employed to facilitate this ring-closure, including phosphorus oxychloride (POCl₃), polyphosphoric acid, and thionyl chloride. nih.govopenmedicinalchemistryjournal.com

One-pot synthesis-functionalization strategies have been developed to streamline access to 2,5-disubstituted 1,3,4-oxadiazoles directly from carboxylic acids. For example, a carboxylic acid can react with N-isocyaniminotriphenylphosphorane (NIITP) to form an intermediate that can then undergo an in-situ copper-catalyzed coupling with an aryl iodide, yielding a 2,5-disubstituted 1,3,4-oxadiazole. nih.govorganic-chemistry.orgacs.org This method is versatile, tolerating a range of (hetero)aryl, alkyl, and alkenyl carboxylic acids. nih.gov

Another approach involves reacting aryl hydrazides with phenyl isocyanate to form an N-Phenyl carbamide intermediate, which then undergoes acid-catalyzed cyclization to yield the 1,3,4-oxadiazole. researchgate.net

The table below summarizes a one-pot synthesis and arylation protocol starting from a carboxylic acid.

| Entry | Carboxylic Acid | Aryl Iodide | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 4-F-C₆H₄-CO₂H | PhI | CuI / 1,10-Phen | Cs₂CO₃ | Dioxane | 110 | 85 |

| 2 | Benzoic Acid | 4-MeO-C₆H₄-I | CuI / 1,10-Phen | Cs₂CO₃ | Dioxane | 110 | 78 |

| 3 | Thiophene-2-carboxylic acid | PhI | CuI / 1,10-Phen | Cs₂CO₃ | Dioxane | 110 | 65 |

Data adapted from research on one-pot synthesis-arylation of 1,3,4-oxadiazoles. nih.govacs.org

Advanced Synthetic Strategies and Green Chemistry Approaches

Recent advancements in synthetic chemistry have focused on developing more environmentally benign and efficient methods for preparing 1,3,4-oxadiazoles. These include microwave-assisted synthesis and metal-free protocols, which often lead to higher yields, shorter reaction times, and improved purity profiles.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool, offering significant advantages over conventional heating methods, such as reduced reaction times, increased yields, and enhanced product purity. nih.govwjarr.com This technology allows for precise control over temperature and pressure, directly transferring energy to the reactant molecules. nih.govjyoungpharm.org

Several protocols for the microwave-assisted synthesis of 1,3,4-oxadiazole derivatives have been reported. One common approach involves the condensation of acylhydrazides with acid chlorides in a solvent like hexamethylphosphoramide (HMPA) under microwave irradiation. jchemrev.comjchemrev.com This method is rapid and avoids the need for a dehydrating agent or an acid catalyst. jchemrev.comjchemrev.com Another example is the reaction of isoniazid with aromatic aldehydes under microwave irradiation to form hydrazones, which are then cyclized using an oxidizing agent like chloramine-T. nih.gov The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from 1,2-diacylhydrazines using the Burgess reagent under microwave conditions has also been demonstrated to be effective. jchemrev.com

The table below illustrates the efficiency of microwave-assisted synthesis compared to conventional methods for preparing 2-aryl-5-(4-pyridyl)-1,3,4-oxadiazoles.

| Compound | Method | Time | Yield (%) |

|---|---|---|---|

| 2a (Aryl = Phenyl) | Microwave | 4 min | 85 |

| Conventional | 6 hr | 70 | |

| 2c (Aryl = 4-Chlorophenyl) | Microwave | 3.5 min | 90 |

| Conventional | 7 hr | 72 | |

| 2i (Aryl = 4-Nitrophenyl) | Microwave | 5 min | 88 |

| Conventional | 8 hr | 75 |

Data derived from studies on microwave-assisted synthesis of 1,3,4-oxadiazole derivatives. nih.gov

Metal-Free Synthetic Protocols

The development of metal-free synthetic routes is a key goal in green chemistry to avoid the use of toxic and expensive transition metal catalysts. Several metal-free methods for the synthesis of 1,3,4-oxadiazoles have been established.

One prominent metal-free approach is the oxidative cyclization of acylhydrazones. organic-chemistry.org This can be achieved using stoichiometric molecular iodine (I₂) in the presence of a base like potassium carbonate (K₂CO₃). organic-chemistry.orgjchemrev.comjchemrev.com This method is practical, scalable, and proceeds without a transition metal catalyst, converting crude acylhydrazones into 2,5-disubstituted 1,3,4-oxadiazoles. organic-chemistry.orgjchemrev.com Hypervalent iodine reagents have also been employed to mediate the oxidative cyclization of N'-arylidene acetohydrazides, providing good yields of the corresponding oxadiazoles. organic-chemistry.org Another strategy involves a radical-promoted, metal-free, one-pot synthesis via N-acylation of aryl tetrazoles with aryl aldehydes, followed by thermal rearrangement. organic-chemistry.org Furthermore, a facile method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodesulfurization of thiosemicarbazides using O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (TBTU) as a coupling reagent under mild conditions. luxembourg-bio.com

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the target 1,3,4-oxadiazole derivatives. Key parameters that are often fine-tuned include the choice of solvent, base, catalyst, temperature, and reactant ratios.

For instance, in the Ugi-tetrazole/Huisgen reaction sequence, it was found that the conversion of the tetrazole intermediate was not quantitative. acs.org By increasing the reactant ratio of the tetrazole to the acyl chloride and elevating the reaction temperature to 120 °C in pyridine (B92270), the yield of the final 1,3,4-oxadiazole product was significantly enhanced. researchgate.netacs.org In the one-pot synthesis-arylation protocol, screening of various copper catalysts, ligands, bases, and solvents revealed that the combination of CuI, 1,10-phenanthroline, and Cs₂CO₃ in dioxane at 110 °C provided the optimal results. nih.govacs.org

In the synthesis of 2-amino-1,3,4-oxadiazoles via cyclodesulfurization, various coupling reagents were tested. Reagents like DIC, DCC, and CDI were compared, but TBTU was identified as the superior coupling reagent, providing the desired product in the highest yield (85%) when used with DIEA as a base in DMF at 50 °C. luxembourg-bio.com The choice of solvent can also be critical; in the synthesis from α-bromo nitroalkanes and monoacyl hydrazides, DME was found to give a higher yield compared to other polar solvents. nih.gov

The table below shows the optimization of coupling reagents for the synthesis of 2-amino-1,3,4-oxadiazole.

| Entry | Coupling Reagent | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | DIC | DIEA | DMF | 50 | 85 |

| 2 | DCC | DIEA | DMF | 50 | 50 |

| 3 | CDI | DIEA | DMF | 50 | 63 |

| 4 | TBTU | DIEA | DMF | 50 | 85 |

Data based on the optimization of cyclodesulfurization reactions. luxembourg-bio.com

Synthesis of Precursors and Intermediate Compounds

The synthesis of 1,3,4-oxadiazoles relies heavily on the availability of key precursors and intermediates, primarily acylhydrazides (also known as carboxylic acid hydrazides), 1,2-diacylhydrazines, and acylhydrazones. nih.govmdpi.com

Acylhydrazides are commonly prepared by reacting esters with hydrazine hydrate. mdpi.comacs.orgutar.edu.my For example, ethyl 2-(2-acetamidophenoxy)acetate can be treated with hydrazine monohydrate in ethanol (B145695) to produce the corresponding hydrazide intermediate. acs.org

1,2-Diacylhydrazines are central intermediates, typically formed by the acylation of an acylhydrazide with an acid chloride or carboxylic acid. mdpi.comjchemrev.com These symmetrical or unsymmetrical diacylhydrazines are then poised for cyclodehydration to form the oxadiazole ring. nih.govmdpi.com

Acylhydrazones are synthesized through the condensation of an acylhydrazide with an aldehyde. mdpi.comnih.gov These intermediates are particularly useful for oxidative cyclization methods to form 1,3,4-oxadiazoles. mdpi.comnih.gov For instance, various aryl aldehydes can be reacted with a hydrazide to form the corresponding hydrazone, which is then cyclized using reagents like mercury oxide and iodine. mdpi.com

A general synthetic route to obtain a 5-substituted-1,3,4-oxadiazole-2-thiol, another important precursor for further functionalization, involves the reaction of an acylhydrazide with carbon disulfide in a basic alcoholic solution, followed by acidification. nih.govacs.org

The synthesis of these precursors is a critical first step, and their purity directly impacts the efficiency of the subsequent cyclization to the 1,3,4-oxadiazole core.

Chemical Reactivity and Transformations of 1,3,4 Oxadiazole 2 Carbaldehyde

Intrinsic Reactivity of the 1,3,4-Oxadiazole (B1194373) Ring System

The 1,3,4-oxadiazole ring is an aromatic, five-membered heterocycle containing one oxygen and two nitrogen atoms. chemicalbook.comglobalresearchonline.net Its structure is characterized by the presence of two pyridine-like nitrogen atoms, which render the ring electron-deficient. chemicalbook.com This electronic nature significantly influences its reactivity towards electrophilic and nucleophilic reagents.

Electrophilic Substitution Characteristics

Direct electrophilic substitution on the carbon atoms of the 1,3,4-oxadiazole ring is challenging. chemicalbook.comglobalresearchonline.net The electron-withdrawing effect of the two nitrogen atoms significantly reduces the electron density at the C2 and C5 positions, making them resistant to attack by electrophiles. chemicalbook.comrroij.com Consequently, reactions like nitration and sulfonation have not been successfully achieved on the parent ring. thieme-connect.de

However, electrophilic attack can occur on the nitrogen atoms, particularly when the ring is substituted with electron-releasing groups. rroij.com Furthermore, if an aryl group is attached to the oxadiazole ring, electrophilic substitution will preferentially occur on the more electron-rich aryl ring rather than the heterocycle itself. chemicalbook.com

Nucleophilic Substitution Patterns

The 1,3,4-oxadiazole ring is generally resistant to nucleophilic attack. rroij.com However, nucleophilic substitution can occur if a suitable leaving group, such as a halogen, is present on the ring. globalresearchonline.net For instance, halogen-substituted oxadiazoles (B1248032) can undergo substitution reactions where the halogen is displaced by a nucleophile. globalresearchonline.net Additionally, 2-amino-substituted 1,3,4-oxadiazoles can be synthesized through the condensation of semicarbazide (B1199961) with aldehydes followed by an iodine-mediated oxidative C-O bond formation. organic-chemistry.orgresearchgate.net

Some specific examples of nucleophilic substitution include the reaction of 5-[(pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione with phenacyl bromides, where the thiol group on the oxadiazole ring readily undergoes nucleophilic substitution. nih.gov

Ring Opening and Cleavage Reactions

While generally stable, the 1,3,4-oxadiazole ring can undergo cleavage under certain conditions, often initiated by nucleophilic attack. chemicalbook.comthieme-connect.de This reactivity is particularly pronounced in the presence of acidic or basic conditions. rroij.com For example, 1,2,4-oxadiazole[4,5-a]pyridinium salts, a related isomer, are susceptible to electrocyclic ring opening when treated with nucleophiles like alcohols, alkoxides, or amines. researchgate.net The stability of the 1,3,4-oxadiazole ring is enhanced by substitution, especially with aryl groups. rroij.com

Reactions Involving the Carbaldehyde Group

The carbaldehyde group at the 2-position of the 1,3,4-oxadiazole ring is a key site for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.

Condensation Reactions (e.g., Schiff's Base Formation)

The aldehyde functionality of 1,3,4-oxadiazole-2-carbaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases (imines). atmiyauni.ac.inimpactfactor.org This reaction involves the formation of a C=N double bond and is a versatile method for introducing diverse substituents. ijacskros.com For instance, 4-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)methoxy)benzaldehyde can be condensed with various substituted aromatic amines to yield a series of Schiff base derivatives. atmiyauni.ac.in Similarly, Schiff bases can be prepared by reacting substituted acetophenones with acid hydrazides. impactfactor.org

The synthesis of Schiff bases can be achieved under various conditions, including refluxing in the presence of a solvent like ethanol (B145695) or DMF, sometimes with the addition of a catalytic amount of acid. atmiyauni.ac.inimpactfactor.orgijacskros.com

Table 1: Examples of Schiff Base Formation from 1,3,4-Oxadiazole Derivatives

| 1,3,4-Oxadiazole Reactant | Amine/Hydrazide Reactant | Resulting Product Type | Reference |

| 4-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)methoxy)benzaldehyde | Substituted aromatic amines | N-(substituted phenyl)-1-(4-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)methanimine | atmiyauni.ac.in |

| 2-((1-(p-nitrophenyl)-3-oxo-m-phenylpropyl)thio)acetohydrazide | 4-nitro acetophenone | N'-(1-(4-chlorophenyl)ethylidene)-2-((1-(p-nitrophenyl)-3-oxo-m-phenylpropyl)thio)acetohydrazide | impactfactor.org |

| 2-amino-5-(N′-1,2,4-triazolomethyl)-1,3,4-oxadiazole | Various aromatic aldehydes | Schiff's bases of 2-amino-5-(N′-1,2,4-triazolomethyl)-1,3,4-oxadiazole | researchgate.net |

Further Derivatization at the Aldehyde Position

Beyond Schiff base formation, the carbaldehyde group is a versatile handle for further derivatization. It can participate in various other reactions common to aldehydes, leading to a wide array of functionalized 1,3,4-oxadiazole derivatives.

One important transformation is the oxidative cyclization of aldehydes. For example, a visible-light-promoted cyclization of aldehydes with hypervalent iodine(III) reagents provides an efficient route to 2,5-disubstituted 1,3,4-oxadiazole derivatives. acs.org Another approach involves the iodine-mediated oxidative condensation of aldehydes with semicarbazide to form 2-amino-substituted 1,3,4-oxadiazoles. jchemrev.comjchemrev.com These methods offer versatile and often metal-free pathways to expand the chemical space of 1,3,4-oxadiazole compounds. organic-chemistry.orgjchemrev.com

Functionalization and Substitution Strategies on the Oxadiazole Core

The chemical modification of the 1,3,4-oxadiazole ring in this compound is a nuanced area of synthetic chemistry. The inherent electronic properties of the 1,3,4-oxadiazole nucleus, characterized by its electron-deficient nature, render it generally resistant to classical electrophilic aromatic substitution at its carbon atoms. scirp.orgorganic-chemistry.orgnih.gov This is due to the presence of two electronegative nitrogen atoms, which significantly lower the electron density of the ring. scirp.orgorganic-chemistry.org Consequently, functionalization strategies often deviate from those of more electron-rich aromatic systems and typically involve nucleophilic attack or modern cross-coupling methodologies. The presence of a carbaldehyde group at the 2-position further influences the reactivity of the C5 position, which is the primary site for substitution on the core of this specific molecule.

While direct substitution on the pre-formed this compound core is not extensively documented, a wealth of research on the functionalization of other 2-substituted-1,3,4-oxadiazoles provides a framework for potential synthetic routes. These strategies predominantly focus on the introduction of substituents at the C5 position.

One of the most powerful and contemporary methods for the functionalization of the 1,3,4-oxadiazole core is through direct C-H activation and arylation. scirp.orgnih.gov This approach circumvents the need for pre-functionalized starting materials, such as halogenated oxadiazoles. Palladium-catalyzed reactions have been instrumental in this regard, enabling the coupling of 2-substituted-1,3,4-oxadiazoles with a variety of aryl halides or boronic acids. dntb.gov.uaresearchgate.net The general mechanism involves the activation of the C5-H bond of the oxadiazole ring by a palladium catalyst, followed by cross-coupling with the aryl partner. While specific examples starting with this compound are scarce in the literature, this methodology has been successfully applied to a wide range of 2-aryl- and 2-alkyl-1,3,4-oxadiazoles. The electron-withdrawing nature of the carbaldehyde group at C2 would be expected to facilitate the C-H activation at the C5 position.

Nucleophilic aromatic substitution (SNAr) offers another potential pathway for functionalization, although it is less common for the 1,3,4-oxadiazole ring unless a suitable leaving group is present at the C5 position. researchgate.net Halogenated 1,3,4-oxadiazoles, for instance, can undergo substitution with various nucleophiles. organic-chemistry.orgrsc.org However, the synthesis of 5-halo-1,3,4-oxadiazole-2-carbaldehyde as a precursor would be a necessary first step. It is also important to note that nucleophilic attack on the 1,3,4-oxadiazole ring can sometimes lead to ring-opening as a competing reaction pathway. scirp.orgnih.gov

Metalation of the oxadiazole ring followed by quenching with an electrophile is another viable strategy. The use of strong bases, such as organolithium reagents or sterically hindered magnesium and zinc bases, can deprotonate the C5 position of a 2-substituted-1,3,4-oxadiazole, creating a potent nucleophile that can react with a variety of electrophiles. researchgate.net This method allows for the introduction of a wide range of functional groups.

It is important to highlight that many synthetic routes to 2,5-disubstituted-1,3,4-oxadiazoles involve the cyclization of appropriately substituted precursors rather than direct functionalization of a pre-existing oxadiazole ring. jchemrev.comnih.govacs.orgnih.govnih.govacs.org These methods, while not direct substitutions on the this compound core, are crucial for accessing derivatives with diverse functionalities at the C5 position.

The table below summarizes various substitution patterns on the 1,3,4-oxadiazole core, primarily at the C5 position, that have been achieved through different synthetic strategies, which could be hypothetically applied to the functionalization of this compound.

| Substitution Strategy | C5-Substituent | General Reactants/Catalysts | Reference |

| Direct C-H Arylation | Aryl groups | Aryl halides, Palladium or Copper catalysts | scirp.orgnih.govdntb.gov.uaresearchgate.net |

| Nucleophilic Aromatic Substitution | Amino, Alkoxy, Thiol groups | Halogenated oxadiazole, Nucleophile | organic-chemistry.orgrsc.org |

| Metalation-Electrophilic Quench | Alkyl, Silyl, Carbonyl groups | Strong base (e.g., TMP-metal), Electrophile | researchgate.net |

| Cyclization of Precursors | Various aryl and alkyl groups | Substituted hydrazides and carboxylic acid derivatives | jchemrev.comnih.govacs.org |

Detailed research findings have demonstrated the versatility of palladium-catalyzed C-H activation for the synthesis of 2,5-diaryl-1,3,4-oxadiazoles. For example, the direct arylation of 2-aryl-1,3,4-oxadiazoles with aryl bromides and iodides has been achieved with high efficiency using palladium acetate [Pd(OAc)2] as a catalyst in combination with suitable ligands. researchgate.net Copper salts have also been employed, offering a more economical alternative for these transformations. dntb.gov.ua

The following interactive table provides examples of compound classes that can be synthesized through the functionalization of the 1,3,4-oxadiazole ring, illustrating the potential for creating a diverse library of molecules based on the this compound scaffold.

| Compound Class | Synthetic Method | Potential C2-Substituent | Potential C5-Substituent |

|---|---|---|---|

| 2,5-Diaryl-1,3,4-oxadiazoles | Direct C-H Arylation | Carbaldehyde | Phenyl, Naphthyl, Pyridyl |

| 5-Amino-1,3,4-oxadiazoles | Nucleophilic Substitution | Carbaldehyde | -NH2, -NHR, -NR2 |

| 5-Thio-1,3,4-oxadiazoles | Cyclization of thiosemicarbazide derivatives | Carbaldehyde | -SH, -SR |

| 2,5-Diaryl-1,3,4-oxadiazoles | Cyclization of Diacylhydrazines | Carbaldehyde | Substituted Phenyl |

Computational and Theoretical Studies on 1,3,4 Oxadiazole 2 Carbaldehyde and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in understanding the fundamental properties of 1,3,4-oxadiazole (B1194373) derivatives. These calculations provide a theoretical framework to predict and interpret experimental results, offering a deeper understanding of the electronic nature of these compounds.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely employed computational method to investigate the electronic structure and properties of 1,3,4-oxadiazole derivatives. mdpi.com The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular choice for these calculations, often paired with a suitable basis set like SVP for accurate predictions of vibrational spectra in both gas and solvent phases. mdpi.com DFT is utilized to obtain optimized molecular geometries, which are crucial for subsequent analyses such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis. mdpi.com These calculations have been applied to a variety of 1,3,4-oxadiazole derivatives to understand their structure and electronic properties. mdpi.comresearchgate.net Furthermore, DFT calculations have been employed to analyze weak noncovalent interactions, such as C-H···N and C-H···π interactions, which are vital in the crystal engineering of these compounds. rsc.org

Prediction of Molecular Stability and Reactivity

Computational methods, primarily DFT, are pivotal in predicting the molecular stability and reactivity of 1,3,4-oxadiazole derivatives. By calculating the energies of the frontier molecular orbitals (HOMO and LUMO), researchers can determine the global reactivity descriptors. mdpi.com A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity. nih.gov For instance, studies have identified specific derivatives, such as 7g, 7j, and 7l in one study, as being chemically reactive and stable based on DFT results. mdpi.comnih.gov These theoretical predictions are crucial for identifying promising candidates for further experimental investigation. mdpi.com

Elucidation of Electronic Properties (e.g., Molecular Orbitals, Electronic Absorption Spectra)

The electronic properties of 1,3,4-oxadiazole derivatives, including their molecular orbitals and electronic absorption spectra, are extensively studied using computational techniques. The HOMO and LUMO energy levels and their distribution are determined through DFT calculations, providing insights into the electron-donating and accepting capabilities of the molecules. mdpi.comresearchgate.net Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the electronic absorption spectra (UV-Vis spectra) of these compounds. researchgate.net For example, TD-DFT calculations have been used to confirm the structure of synthesized 1,3,4-oxadiazole derivatives and to understand their electronic transitions. researchgate.net The correlation between computationally predicted and experimentally observed spectra validates the theoretical models and provides a deeper understanding of the electronic structure. researchgate.net

Computational Prediction of Vibrational and Nuclear Magnetic Resonance Spectra

Theoretical calculations are also employed to predict the vibrational and nuclear magnetic resonance (NMR) spectra of 1,3,4-oxadiazole derivatives. DFT calculations can accurately predict infrared (IR) and Raman vibrational frequencies, which aids in the interpretation of experimental spectra and the confirmation of synthesized structures. mdpi.com Similarly, computational methods can predict ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net The comparison of calculated and experimental NMR data is a valuable tool for structural elucidation and characterization of new 1,3,4-oxadiazole compounds. researchgate.net

Molecular Modeling and Simulation

Molecular modeling and simulation techniques, particularly molecular docking, are powerful tools for investigating the interactions of 1,3,4-oxadiazole derivatives with biological macromolecules. These studies are crucial for understanding their potential as therapeutic agents.

Molecular Docking Studies of Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. nih.gov This method is extensively used to study the interactions of 1,3,4-oxadiazole derivatives with various biological targets, including enzymes and receptors implicated in different diseases. mdpi.comnih.gov For instance, docking studies have been performed to understand the binding modes of 1,3,4-oxadiazole derivatives with targets such as cyclooxygenase (COX) enzymes, vascular endothelial growth factor receptor 2 (VEGFR2), and epidermal growth factor receptor (EGFR). mdpi.commdpi.com These studies reveal key interactions, such as hydrogen bonds and pi-alkyl interactions, between the ligand and the amino acid residues in the active site of the receptor. mdpi.com The binding affinity, often expressed as binding energy, is calculated to estimate the potency of the interaction. mdpi.comnih.gov The insights gained from molecular docking are invaluable for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors. mdpi.com

Table 1: Examples of Molecular Docking Studies on 1,3,4-Oxadiazole Derivatives

| Derivative Class | Target Receptor | Key Findings | Reference(s) |

| Schiff base derivatives | Cyclooxygenase (COX-1/COX-2) | Identified key interactions and substituent effects on binding affinity. | mdpi.comnih.gov |

| Amide derivatives | VEGFR2 and EGFR | Showed stronger interactions with VEGFR2 compared to EGFR, suggesting selectivity. | mdpi.comnih.gov |

| Vanillic acid based derivatives | PI3Kγ | Indicated potential binding to the PI3Kγ active site, suggesting a mechanism for immunosuppressive activity. | nih.gov |

| Benzimidazole based derivatives | α-glycosidase | Revealed interactions with the enzyme's active site, explaining inhibitory effects. | nih.gov |

| Pyrido[1,2-a]pyrimidine substituted derivatives | HIV-1 Reverse Transcriptase | Provided insights into the binding mode of anti-HIV-1 agents. | researchgate.net |

Molecular Dynamics Simulations for Complex Stability

Molecular dynamics (MD) simulations are a powerful computational method used to understand the physical movements of atoms and molecules over time. In the context of drug design, MD simulations are crucial for assessing the stability of a ligand-protein complex, providing insights that are complementary to the static pictures offered by molecular docking. nih.govmdpi.com For 1,3,4-oxadiazole derivatives, MD simulations have been employed to confirm the stability of their binding modes within the active sites of various protein targets. nih.govnih.gov

Research on 1,3,4-oxadiazole derivatives as potential inhibitors for targets like cyclooxygenase-2 (COX-2) has utilized MD simulations to validate docking results. mdpi.com These simulations analyze parameters such as the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the protein-ligand complex. A study on flurbiprofen-containing 1,3,4-oxadiazole derivatives showed that minimal fluctuations in the RMSD values over the simulation period indicate the formation of a stable complex between the ligand and the COX-2 enzyme. mdpi.com For instance, the derivative Ox-6f formed the most stable complex with COX-2, a finding supported by the MD simulation data. mdpi.com

Similarly, in the investigation of 1,3,4-oxadiazole derivatives as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), MD simulations were performed to confirm the stability of the ligand-protein complexes. mdpi.com These studies are essential to ensure that the interactions predicted by molecular docking are maintained over a dynamic trajectory, thus providing a higher level of confidence in the potential inhibitory action of the compound. nih.gov The stability confirmed through these simulations is a critical step in validating the potential of these derivatives as viable drug candidates. mdpi.com

Table 1: Parameters Analyzed in Molecular Dynamics Simulations of 1,3,4-Oxadiazole Derivatives

| Parameter | Description | Significance in Stability Analysis |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the superimposed protein-ligand complex at a given time and a reference structure. | A low and stable RMSD value over time suggests that the ligand remains in its binding pocket and the complex is stable. mdpi.com |

| Root Mean Square Fluctuation (RMSF) | Measures the deviation of each individual amino acid residue from its average position during the simulation. | Highlights flexible regions of the protein. Low fluctuation in the active site residues indicates stable interactions with the ligand. mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net This method is instrumental in predicting the activity of new compounds and optimizing the structure of existing ones to enhance their desired properties. nih.gov

Several 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been conducted on 1,3,4-oxadiazole derivatives. mdpi.com In one study focusing on 1,3,4-oxadiazol-2-one derivatives as FAAH inhibitors, a CoMFA model yielded a high cross-validated coefficient (Q²) of 0.61 and a non-cross-validated coefficient (R²) of 0.98. mdpi.com The analysis revealed that steric and electrostatic fields were the major contributors to the model, with contributions of 54.1% and 45.9%, respectively. mdpi.com The corresponding CoMSIA model showed a Q² of 0.64 and an R² of 0.93, with electrostatic, steric, hydrogen bond donor, and hydrogen bond acceptor properties contributing 34.6%, 23.9%, 23.4%, and 18.0%, respectively. mdpi.com These models provide a 3D map illustrating where modifications to the molecule's structure could lead to improved biological activity.

Another study on a different series of 1,3,4-oxadiazoles employed a k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) approach. nih.gov A selected model, built from a training set of 17 molecules, demonstrated good predictive ability with a validation (q²) value of 0.6969 and a cross-validation (pred_r²) value of 0.6148. nih.gov Such QSAR models are valuable for guiding the synthesis of new derivatives with potentially enhanced antimicrobial or other therapeutic activities. nih.govnih.gov For instance, HQSAR and Topomer QSAR studies on derivatives of diclofenac (B195802) and naproxen (B1676952) revealed that compounds with mono-substitutions like Cl, OCH3, and NO2 on the phenyl ring exhibited maximal analgesic and anti-inflammatory activities. nih.gov

Table 2: Statistical Parameters from a 3D-QSAR Study of 1,3,4-Oxadiazol-2-one Derivatives

| Model | Parameter | Value | Interpretation |

| CoMFA | Q² (Cross-validated coefficient) | 0.61 | Good internal predictive ability of the model. mdpi.com |

| R² (Non-cross-validated coefficient) | 0.98 | High correlation between predicted and actual activity. mdpi.com | |

| F-value | 234.68 | High statistical significance of the model. mdpi.com | |

| CoMSIA | Q² (Cross-validated coefficient) | 0.64 | Good internal predictive ability of the model. mdpi.com |

| R² (Non-cross-validated coefficient) | 0.93 | High correlation between predicted and actual activity. mdpi.com | |

| F-value | 92.82 | High statistical significance of the model. mdpi.com |

In Silico ADMET Prediction for Compound Development

The evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical phase in the drug development pipeline. Predicting these properties in silico allows for the early identification of candidates with favorable pharmacokinetic profiles and a lower likelihood of failure in later clinical stages. asianpubs.org For 1,3,4-oxadiazole derivatives, various computational models are used to assess their drug-likeness. nih.gov

ADMET prediction studies on series of 1,3,4-oxadiazole derivatives have shown promising results. For example, an analysis of 2-hydroxy benzothiazole-linked 1,3,4-oxadiazoles revealed that most compounds had a predicted absorption percentage of over 70%. nih.gov All compounds in that study adhered to Lipinski's rule of five, suggesting good potential for oral bioavailability. nih.gov Furthermore, their compliance with the Veber rule indicated good intestinal absorption. nih.gov

In other studies, ADMET analyses have been integrated with molecular docking and other computational methods to provide a holistic view of a compound's potential. asianpubs.org For instance, investigations into 1,3,4-oxadiazoles as potential anticancer agents confirmed the drug-like characteristics of the derivatives, supporting their suitability as therapeutic candidates. nih.govmdpi.com Similarly, in silico predictions for novel 1,2,4-oxadiazole (B8745197) derivatives suggested high oral absorption and good bioavailability based on parameters like molecular weight, number of hydrogen bond donors/acceptors, and topological polar surface area (TPSA). mdpi.com These predictive studies are vital for prioritizing which compounds should be synthesized and advanced to more resource-intensive in vitro and in vivo testing.

Table 3: Key In Silico ADMET Parameters for Drug-Likeness

| Parameter | Guideline/Rule | Significance |

| Molecular Weight (MW) | Lipinski's Rule: ≤ 500 g/mol | Influences absorption and distribution. mdpi.com |

| LogP (Octanol-water partition coefficient) | Lipinski's Rule: ≤ 5 | Indicates the lipophilicity of the molecule, affecting permeability. mdpi.com |

| Hydrogen Bond Donors (HBD) | Lipinski's Rule: ≤ 5 | Affects membrane permeability and solubility. mdpi.com |

| Hydrogen Bond Acceptors (HBA) | Lipinski's Rule: ≤ 10 | Affects membrane permeability and solubility. mdpi.com |

| Topological Polar Surface Area (TPSA) | Veber's Rule: ≤ 140 Ų | Correlates with intestinal absorption and bioavailability. mdpi.com |

| Number of Rotatable Bonds (n-ROTB) | Veber's Rule: ≤ 10 | Relates to molecular flexibility and oral bioavailability. mdpi.com |

Advanced Applications and Biological Research Trajectories of 1,3,4 Oxadiazole Derivatives

Applications in Medicinal Chemistry Research

The versatile 1,3,4-oxadiazole (B1194373) nucleus is a cornerstone in the development of new pharmaceuticals, demonstrating a remarkable breadth of pharmacological effects. Its derivatives are at the forefront of research into new treatments for infectious diseases and cancer, exhibiting potent activities that often surpass existing therapies. benthamdirect.comnih.gov

Antimicrobial Research (Antibacterial, Antifungal, Antiviral)

The rise of drug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery of new antimicrobial agents. nih.gov Derivatives of 1,3,4-oxadiazole have shown significant promise in this area, with numerous studies reporting their efficacy against a wide array of microbial pathogens, including bacteria, fungi, and viruses. benthamdirect.comnih.govmdpi.com This broad-spectrum potential has established the 1,3,4-oxadiazole ring as a key pharmacophore in the quest for next-generation antimicrobial drugs. mdpi.comnih.gov

The structural versatility of the 1,3,4-oxadiazole core allows for the synthesis of hybrid molecules that combine its antimicrobial properties with those of other known pharmacophores, such as quinolones and benzothiazepines, often resulting in compounds with enhanced potency. benthamdirect.com For instance, certain 1,3,4-oxadiazole derivatives have demonstrated superior activity against problematic strains like Staphylococcus aureus and Pseudomonas aeruginosa when compared to conventional antibiotics such as ampicillin (B1664943), ciprofloxacin (B1669076), and amoxicillin. benthamdirect.com

Beyond their direct antimicrobial effects, some derivatives have also shown efficacy against bacterial biofilms, which are notoriously difficult to eradicate and are a major contributor to persistent infections. nih.gov Research has demonstrated that certain 1,3,4-oxadiazole compounds can not only prevent the formation of S. aureus biofilms but also act on mature biofilms, highlighting their potential to combat chronic and device-related infections. nih.gov

Table 1: Selected 1,3,4-Oxadiazole Derivatives with Antimicrobial Activity

| Compound Description | Target Organism(s) | Key Findings |

| 1,3,4-Oxadiazole-quinoxaline hybrid | Pseudomonas aeruginosa, Staphylococcus aureus | Showed stronger or comparable activity to ciprofloxacin and amoxicillin. benthamdirect.com |

| Benzothiazepine/benzodiazepine-aryl-1,3,4-oxadiazole derivatives | P. aeruginosa, S. aureus | Exhibited stronger activity than the reference drug ampicillin. benthamdirect.com |

| Three novel 1,3,4-oxadiazole derivatives | Seven S. aureus strains (planktonic and biofilm) | Displayed bactericidal activity with MICs from 4 to 32 µg/ml and prevented biofilm formation. nih.gov |

| 2,5-disubstituted 1,3,4-oxadiazoles | Aspergillus niger, Candida albicans | One derivative showed 8 to 16 times greater antifungal activity than fluconazole. nih.gov |

| 5-phenyl-1,3,4-oxadiazole-2-thiol derivatives | Bacteria and Fungi | A derivative with a tert-butyl substitution showed moderate-to-good antibacterial and antifungal activity. nih.gov |

The antimicrobial effects of 1,3,4-oxadiazole derivatives are attributed to their interaction with various essential microbial targets. nih.gov One of the key mechanisms identified is the inhibition of peptide deformylase (PDF), a metalloenzyme crucial for bacterial protein maturation. researchgate.net By targeting the Fe2+ containing active site of PDF, these compounds effectively halt protein synthesis, leading to bacterial death. researchgate.net

Another significant mechanism involves the inhibition of DNA gyrase (topoisomerase II), an enzyme essential for DNA replication in bacteria. nih.gov By interfering with this enzyme, certain 1,3,4-oxadiazole hybrids, particularly those derived from quinolones like nalidixic acid, disrupt the replication of the bacterial chromosome. nih.govnih.gov

Furthermore, research has pointed to other cellular targets. Some 1,3,4-oxadiazoles impair the biosynthesis of the bacterial cell wall by inhibiting penicillin-binding proteins (PBPs). benthamdirect.comnih.gov Others are believed to disrupt the bacterial cell membrane, with one proposed mechanism being the physical puncture of the cell membrane. nih.gov In the context of Gram-positive bacteria, inhibition of the lipoteichoic acid (LTA) biosynthesis pathway has also been identified as a viable mechanism of action. mdpi.com For antifungal activity, a primary target is the ergosterol (B1671047) biosynthesis pathway, which is vital for maintaining the integrity of the fungal cell membrane. nih.gov

A significant focus of research into 1,3,4-oxadiazole derivatives has been the exploration of their broad-spectrum antimicrobial capabilities. benthamdirect.com Many synthesized compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria, a highly desirable characteristic for empirical antibiotic therapy. nih.govacs.org For example, hybrid derivatives combining 1,3,4-oxadiazole and isoxazole (B147169) rings have shown antimicrobial activity that is two to four times stronger than ampicillin against S. aureus (Gram-positive) and P. aeruginosa and E. coli (Gram-negative). nih.gov

Investigations have screened these compounds against the ESKAPE panel of pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are responsible for a majority of hospital-acquired infections. nih.gov While many oxadiazoles (B1248032) show potent activity against Gram-positive bacteria like MRSA and VRE, their efficacy against Gram-negative bacteria is often limited, though some derivatives have shown promise. mdpi.comnih.gov The outer membrane of Gram-negative bacteria typically poses a significant barrier, but some studies have shown that if this membrane is permeabilized, the compounds can become effective. mdpi.com

Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of 1,3,4-oxadiazole derivatives. These studies have revealed several key structural features that influence their biological activity. benthamdirect.comnih.govnih.gov

For antibacterial agents, the nature and position of substituents on the aromatic rings attached to the oxadiazole core are critical. For instance, in one class of 1,2,4-oxadiazole (B8745197) antibiotics targeting penicillin-binding proteins, substitutions at the 5-position of the oxadiazole ring with 4-phenol, 4-chloropyrazole, or 5-indole groups were found to be favorable for anti-S. aureus activity. nih.gov The presence of halogen substituents on aromatic rings often enhances the activity of the derivatives. nih.gov

In another series of 1,3,4-oxadiazole-2-thiol (B52307) derivatives, the length of an attached carbon chain was found to be highly significant, with a dodecyl alkyl chain providing the most potent activity. nih.gov For 3-acetyl-1,3,4-oxadiazolines, the acetyl group was identified as an extra toxophoric feature that enhanced antibacterial activity compared to non-acetylated versions. nih.gov SAR studies also indicate that the presence of a toxophoric (-N=C–O-) moiety within the 1,3,4-oxadiazole ring itself is fundamental to its ability to attack nucleophilic centers in bacterial cells. nih.gov

Anticancer and Antiproliferative Research

In addition to their antimicrobial prowess, 1,3,4-oxadiazole derivatives have garnered significant attention as a promising class of anticancer agents. mdpi.comnih.govresearchgate.net Their antiproliferative effects are attributed to diverse mechanisms, including the inhibition of critical growth factors, enzymes, and signaling kinases that are often dysregulated in cancer cells. nih.govmdpi.com The 1,3,4-oxadiazole scaffold has been successfully incorporated into a multitude of compounds that have demonstrated cytotoxicity against various human cancer cell lines, including those of the breast, colon, liver, and lung. mdpi.comnih.gov The versatility of this heterocyclic ring allows it to be hybridized with other known anticancer pharmacophores, leading to the development of novel agents with enhanced potency and selectivity. ijfmr.com

Research has shown that these derivatives can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells, fundamental processes for controlling tumor growth. nih.govacs.org The ability of these compounds to target multiple pathways involved in cell proliferation, survival, and angiogenesis makes them attractive candidates for further development in oncology. nih.gov

Table 2: Selected 1,3,4-Oxadiazole Derivatives with Anticancer Activity

| Compound Description | Cancer Cell Line(s) | Key Findings |

| Naproxen-1,3,4-oxadiazole hybrid (Compound 15) | MCF-7 (Breast), HepG2 (Liver) | Potent cytotoxicity with IC50 of 2.13 µg/mL (MCF-7) and 1.63 µg/mL (HepG2); inhibited EGFR kinase with IC50 of 0.41 µM. mdpi.comnih.gov |

| 2-[2-(phenylsulfanylmethyl)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole (Compound 3e) | MDA-MB-231 (Breast), HT-29 (Colon) | Showed promising effect, especially on MDA-MB-231, inducing apoptosis and cell cycle perturbation. nih.gov |

| Dibenzyl derivative of bis-5-mercapto-1,3,4-oxadiazole (Compound 4) | MCF-7 (Breast) | Demonstrated the best anti-proliferative properties and significant EGFR tyrosine kinase inhibition. nih.govmdpi.com |

| 1,3,4-oxadiazole/chalcone hybrid (Compound 8v) | K-562, Jurkat, KG-1a (Leukemia) | Showed the strongest cytotoxic activity (IC50 1.95 µM on K-562) and inhibited EGFR and Src kinases. nih.gov |

| 1,3,4-oxadiazole-naphthalene hybrid (Compound 5) | HepG-2 (Liver), MCF-7 (Breast) | Exhibited good antiproliferative activity and inhibitory effect on VEGFR-2; induced apoptosis. tandfonline.com |

A primary mechanism through which 1,3,4-oxadiazole derivatives exert their anticancer effects is the inhibition of tyrosine kinases, which are crucial enzymes in cellular signal transduction pathways that regulate cell growth, proliferation, and differentiation. mdpi.com Two of the most extensively studied targets for these compounds are the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Epidermal Growth Factor Receptor (EGFR). mdpi.comnih.gov

VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis, and VEGFR-2 is a key mediator of this process. mdpi.comtandfonline.com By blocking VEGFR-2, 1,3,4-oxadiazole derivatives can inhibit the blood supply to tumors, thereby impeding their growth. mdpi.com Several series of 1,3,4-oxadiazole derivatives have been designed and synthesized as potent VEGFR-2 inhibitors. mdpi.comtandfonline.com For example, computational and in vitro studies have identified oxadiazole derivatives that show high potency and selectivity for VEGFR-2 over EGFR, suggesting their potential for treating cancers where VEGFR-2 is overexpressed, such as in renal and breast cancer. nih.govtandfonline.com

EGFR Inhibition: EGFR is another transmembrane tyrosine kinase that, when overexpressed or mutated, leads to uncontrolled cell proliferation and is a hallmark of many cancers. nih.govmdpi.comnih.gov Small molecule inhibitors that block the ATP-binding site of the EGFR kinase domain are an established class of anticancer drugs. mdpi.comnih.gov Numerous 1,3,4-oxadiazole derivatives have been developed as potent EGFR inhibitors. benthamdirect.comnih.gov For instance, a naproxen-based 1,3,4-oxadiazole hybrid demonstrated an EGFR kinase inhibition IC50 value of 0.41 µM, comparable to the standard drug Erlotinib. mdpi.comnih.gov Similarly, 1,3,4-oxadiazole/chalcone hybrids have shown potent inhibition of EGFR, contributing to their strong cytotoxic activity against leukemia cell lines. nih.gov

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes, existing as constitutive (COX-1) and inducible (COX-2) isoforms, are key targets in the development of anti-inflammatory drugs. researchgate.net While classical non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both isoforms, selective COX-2 inhibition is a strategy to mitigate the gastrointestinal side effects associated with COX-1 inhibition. researchgate.net The 1,3,4-oxadiazole ring has been incorporated into novel molecular structures to create potent and selective COX-2 inhibitors.

In a notable study, two series of 1,3,4-oxadiazole-based derivatives were synthesized and evaluated for their COX-1/COX-2 inhibitory activity. nih.gov These compounds demonstrated potent COX-2 inhibitory activity, with IC₅₀ values ranging from 0.04 to 0.16 μM, which is comparable to the reference drug celecoxib (B62257) (IC₅₀ = 0.045 μM). nih.gov The selectivity index (SI) for these derivatives ranged from 60.71 to 337.5, indicating a high degree of selectivity for COX-2 over COX-1. nih.gov

Another research effort focused on synthesizing 3,4-diphenyl-1,2,5-oxadiazole-2-oxides (furoxans) and their corresponding N-desoxy 3,4-diphenyl-1,2,5-oxadiazoles (furazans) as hybrid COX-2 inhibitor/nitric oxide donor agents. nih.gov A mixture of methanesulfonyl regioisomers exhibited potent in vitro COX-2 inhibition with an IC₅₀ value of 0.12 μM and a COX-2 selectivity index of 97. nih.gov Similarly, aminosulfonyl regioisomers showed significant COX-2 inhibition with an IC₅₀ of 0.78 μM and a selectivity index of 12. nih.gov

Furthermore, a series of 2,5-disubstituted 1,3,4-oxadiazole derivatives were evaluated for their dual inhibition of COX and lipoxygenase (LOX) pathways. researchgate.net One particular compound, 4e, was found to be a comparatively selective inhibitor of COX-2. researchgate.net The following table summarizes the COX inhibitory activity of selected 1,3,4-oxadiazole derivatives.

| Compound/Derivative Series | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | Reference |

| 1,3,4-Oxadiazole derivatives (8a-g) | - | 0.04 - 0.16 | 60.71 - 337.5 | nih.gov |

| Methanesulfonyl regioisomers (13a,b) | 11.6 | 0.12 | 97 | nih.gov |

| Aminosulfonyl regioisomers (16) | 9.8 | 0.78 | 12 | nih.gov |

| Celecoxib (Reference) | - | 0.045 | 326.67 | nih.gov |

Telomerase Inhibition

Telomerase is a reverse transcriptase that maintains the length and integrity of telomeres, which are repetitive DNA sequences at the ends of chromosomes. benthamdirect.com This enzyme is highly activated in the majority of cancer cells, contributing to their immortality, but is inactive in most normal somatic cells. benthamdirect.comnih.gov This differential activity makes telomerase an attractive target for anticancer drug development. The 1,3,4-oxadiazole scaffold has emerged as a promising framework for the design of potent telomerase inhibitors. nih.govresearchgate.neteurekaselect.com

The anticancer mechanism of many 1,3,4-oxadiazole derivatives is linked to the inhibition of various enzymes and growth factors, with telomerase being a key target. nih.govresearchgate.netnih.gov A series of N-benzylidene-2-((5-(pyridine-4-yl)-1,3,4-oxadiazol-2yl)thio)acetohydrazide derivatives demonstrated significant broad-spectrum anticancer activity attributed to telomerase inhibition. benthamdirect.com Quantitative Structure-Activity Relationship (QSAR) studies on these derivatives have helped in identifying the key chemical features responsible for their inhibitory activity. benthamdirect.com

In one study, a series of 2-aminomethyl-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione quinolone derivatives were synthesized and tested for their telomerase inhibitory effects against several cancer cell lines. nih.govmdpi.com Many of the tested compounds demonstrated notable telomerase inhibitory activity. nih.govmdpi.com Another study identified 2-(2,3-Dihydrobenzo[b] Current time information in Bangalore, IN.nih.govdioxin-6-yl)-5-(2-methylbenzylthio)-1,3,4-oxadiazole as a particularly potent telomerase inhibitor with an IC₅₀ value of 1.27 ± 0.05 µM. nih.govmdpi.com

| Compound/Derivative Series | Target Enzyme | IC₅₀ (µM) | Cell Lines Tested | Reference |

| 2-(2,3-Dihydrobenzo[b] Current time information in Bangalore, IN.nih.govdioxin-6-yl)-5-(2-methylbenzylthio)-1,3,4-oxadiazole | Telomerase | 1.27 ± 0.05 | - | nih.govmdpi.com |

| 2-aminomethyl-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione quinolone derivatives | Telomerase | - | HepG2, SGC-7901, MCF-7 | nih.govmdpi.com |

| N-benzylidene-2-((5-(pyridine-4-yl)-1,3,4-oxadiazol-2yl)thio)acetohydrazide derivatives | Telomerase | - | Various | benthamdirect.com |

In vitro Cell Line Cytotoxicity Studies (e.g., A549, MCF-7, HCT-116)

The anticancer potential of 1,3,4-oxadiazole derivatives has been extensively evaluated through in vitro cytotoxicity studies against a panel of human cancer cell lines. nih.gov Among the frequently studied cell lines are A549 (human lung carcinoma), MCF-7 (human breast adenocarcinoma), and HCT-116 (human colon carcinoma).

In one investigation, a series of 2-[(5-((2-acetamidophenoxy)-methyl)-1,3,4-oxadiazol-2-yl)-thio]-acetamide derivatives were synthesized and tested for their anticancer activity. bilecik.edu.tr Several of these compounds exhibited an excellent cytotoxic profile against the A549 cell line, with IC₅₀ values ranging from 1.59 to 7.48 µM. bilecik.edu.tr Notably, one derivative displayed an IC₅₀ value of less than 0.14 µM against A549 cells. bilecik.edu.tr

Another study reported the synthesis of new 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles and their evaluation against HT-29 (colon adenocarcinoma) and MDA-MB-231 (breast adenocarcinoma) cell lines. nih.gov While the focus was not on the exact cell lines as per the heading, the study highlights the sensitivity of breast cancer cell lines to these compounds. For instance, the viability of MDA-MB-231 cells was reduced to as low as 39.9% after 24 hours of exposure to one of the derivatives at a 10 µM concentration. nih.gov

Hybrid Schiff bases containing both 1,3,4-oxadiazole and 1,3,4-thiadiazole (B1197879) rings have also been developed and tested. nih.gov Their antiproliferative activity was assessed against liver cancer (SMMC-7721), breast cancer (MCF-7), and lung cancer (A549) cell lines. nih.gov Specific derivatives showed the most potent activity against each of these cell lines. nih.gov Naproxen-based 1,3,4-oxadiazole derivatives have also been designed as EGFR inhibitors and have shown high percentages of necrosis towards MCF-7, HePG2, and HCT-116 cells. nih.gov

| Compound/Derivative Series | Cell Line | Activity/IC₅₀ (µM) | Reference |

| 2-[(5-((2-acetamidophenoxy)-methyl)-1,3,4-oxadiazol-2-yl)-thio]-acetamide derivatives | A549 | 1.59 - 7.48 | bilecik.edu.tr |

| 2-[(5-((2-acetamidophenoxy)-methyl)-1,3,4-oxadiazol-2-yl)-thio]-acetamide derivative (4h) | A549 | < 0.14 | bilecik.edu.tr |

| Hybrid Schiff bases (derivative 38) | MCF-7, A549 | Most active in series | nih.gov |

| Naproxen-based 1,3,4-oxadiazole derivatives | MCF-7, HCT-116 | High percentage of necrosis | nih.gov |

Anti-inflammatory and Analgesic Research

The 1,3,4-oxadiazole nucleus is a cornerstone in the search for new anti-inflammatory and analgesic agents, with numerous derivatives synthesized and evaluated for these properties. nih.govresearchgate.netnih.gov The anti-inflammatory action of these compounds is often attributed to the inhibition of prostaglandin (B15479496) biosynthesis. nih.gov

A series of 2-(1-adamantyl)-5-substituted-1,3,4-oxadiazole compounds displayed strong, dose-dependent inhibition of carrageenan-induced paw edema, a common model for acute inflammation. nih.gov Research has also focused on creating derivatives of existing NSAIDs, such as ibuprofen (B1674241) and fenbufen (B1672489), by incorporating the 1,3,4-oxadiazole ring. nih.govnih.gov For example, derivatives of fenbufen containing 4-Cl, 4-NO₂, 4-F, and 4-MeO substitutions were found to be equipotent to fenbufen itself. nih.gov

In another study, substituted 1,3,4-oxadiazole derivatives were synthesized, and several proved to be more potent anti-inflammatory agents than ibuprofen in a histamine-induced edema model. researchgate.net Some of these new derivatives also exhibited better analgesic effects than the reference drug in a p-benzoquinone-induced writhing test in mice. researchgate.net Furthermore, aniline (B41778) derivatives containing 1,3,4-oxadiazole groups have demonstrated good anti-inflammatory activity. mdpi.com The development of novel 2,5-disubstituted-1,3,4-oxadiazoles has also yielded compounds with significant in vivo anti-inflammatory effects in both acute and chronic inflammation models. nih.gov

Other Enzyme Inhibitory Research

Beyond COX and telomerase, 1,3,4-oxadiazole derivatives have been investigated as inhibitors of other clinically relevant enzymes.

α-Glucosidase inhibitors are a class of oral antidiabetic drugs that work by preventing the digestion of carbohydrates. nih.gov The 1,3,4-oxadiazole nucleus has been identified as a promising scaffold for developing new and effective α-glucosidase inhibitors. nih.govresearchgate.net

A study involving a series of new N-aryl/aralkyl derivatives of 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2ylthiol}acetamide identified several promising α-glucosidase inhibitors. nih.gov The IC₅₀ values for the most active compounds ranged from 52.63 to 86.35 µM. nih.gov In a different investigation, a novel class of 1,3,4-oxadiazolyl-containing β-carboline derivatives was synthesized, and all compounds displayed outstanding α-glucosidase inhibitory activity, with IC₅₀ values between 3.07 and 15.49 μM. nih.gov This represents a 36 to 183-fold greater activity than the positive control, acarbose (B1664774) (IC₅₀ = 564.28 μM). nih.gov The most potent compound from this series, f26, had an IC₅₀ of 3.07 μM. nih.gov

| Compound/Derivative Series | Target Enzyme | IC₅₀ (µM) | Reference |

| N-aryl/aralkyl derivatives of 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2ylthiol}acetamide | α-Glucosidase | 52.63 - 86.35 | nih.gov |

| 1,3,4-Oxadiazolyl-containing β-carboline derivatives (f1-f35) | α-Glucosidase | 3.07 - 15.49 | nih.gov |

| Acarbose (Reference) | α-Glucosidase | 564.28 | nih.gov |

Cholinesterase inhibitors are used in the management of Alzheimer's disease. While acetylcholinesterase (AChE) is the primary target, butyrylcholinesterase (BChE) also plays a role in acetylcholine (B1216132) hydrolysis, especially in the later stages of the disease. A series of novel 5-aryl-1,3,4-oxadiazole derivatives were designed and synthesized as inhibitors of both AChE and BChE. nih.gov In vitro studies revealed that one compound in this series, 4h, was a potent inhibitor of BChE with an IC₅₀ of 39.63 µM. nih.gov Another study synthesized two new series of 1,3,4-oxadiazoles bearing pyridine (B92270) and thiazole (B1198619) heterocycles and evaluated their inhibitory activities against both cholinesterase enzymes. nih.gov

Applications in Agrochemical Research

The development of novel and effective agrochemicals is crucial for ensuring food security and managing crop losses due to pests and weeds. The 1,3,4-oxadiazole scaffold has emerged as a valuable pharmacophore in the design of new agrochemicals, with derivatives displaying a broad spectrum of activities. mdpi.comresearchgate.net

Herbicidal Properties

Several 1,3,4-oxadiazole derivatives have demonstrated significant herbicidal activity against various weed species. For instance, compounds incorporating a 1,3,4-oxadiazole ring linked to a 3,5-dihalophenoxypyridine moiety have shown efficacy against problematic weeds like Echinochloa crus-galli, Avena fatua, and Sorghum halepense. mdpi.com One notable commercialized herbicide based on this heterocyclic system is Oxadiazon. mdpi.comijpsjournal.com

Research has also explored the synthesis of novel 1,3,4-oxadiazole derivatives containing a 1,2,3-thiadiazole (B1210528) moiety, with some of these compounds exhibiting good herbicidal activities against Brassica campestris and Echinochloa crus-galli. tandfonline.com Another study focused on derivatives bearing a (R)-5-chloro-3-fluoro-2-phenoxypyridine unit, where certain 1,3,4-oxadiazole compounds showed potential herbicidal activity against gramineous weeds. researchgate.net

Insecticidal Properties

The 1,3,4-oxadiazole core is a key feature in several insecticides. mdpi.comresearchgate.net Metoxadiazone is a commercial insecticide that contains the 1,3,4-oxadiazole ring. mdpi.com

Recent research has focused on creating novel insecticidal agents. A series of new steroidal derivatives featuring a substituted 1,3,4-oxadiazole structure were synthesized and evaluated for their insecticidal activity against several aphid species. acs.org Many of these compounds showed potent activity against Eriosoma lanigerum, Myzus persicae, and Aphis citricola. acs.org Notably, compounds 20g and 24g displayed high activity against E. lanigerum, with LC₅₀ values of 27.6 and 30.4 μg/mL, respectively. acs.org Field trials demonstrated that compound 20g had a control rate of 89.5% against E. lanigerum at a concentration of 200 μg/mL after 21 days, which is comparable to commercial insecticides like chlorpyrifos (B1668852) and thiamethoxam. acs.org The proposed mechanism of action for these steroidal oxadiazole derivatives involves the destruction of mitochondria and nuclear membranes in the midgut cells of the insects. acs.org

Another study investigated 1,3,4-oxadiazole derivatives grafted onto chitosan (B1678972) and polymethyl methacrylate. nih.gov Four of the chitosan-grafted compounds demonstrated good insecticidal activity against the cotton leafworm, Spodoptera littoralis. nih.gov

Fungicidal Properties

The 1,3,4-oxadiazole scaffold is a promising lead for the development of new fungicides to combat various plant pathogens. nih.govfrontiersin.orgnih.gov A series of 1,3,4-oxadiazole derivatives were synthesized and tested against three major maize pathogens: Rhizoctonia solani, Gibberella zeae, and Exserohilum turcicum. nih.govfrontiersin.org Many of the synthesized compounds exhibited positive antifungal activities. nih.govfrontiersin.org

Particularly against E. turcicum, several derivatives showed significant antifungal activity, with EC₅₀ values lower than the commercial fungicide carbendazim. nih.govfrontiersin.org For instance, compounds 4k , 5e , and 5k had EC₅₀ values of 50.48, 47.56, and 32.25 μg/mL, respectively, compared to 102.83 μg/mL for carbendazim. nih.govfrontiersin.org Scanning electron microscopy revealed that these compounds caused the hyphae of E. turcicum to shrink and collapse. nih.govfrontiersin.orgnih.gov Molecular docking studies suggest that these derivatives may act by binding to the active site of succinate (B1194679) dehydrogenase (SDH). nih.govfrontiersin.orgnih.gov

Another study reported on 1,3,4-oxadiazole derivatives with activity against Fusarium oxysporum. ctu.edu.vn Compounds 4a , 7a , and 7f showed inhibition of this fungus. ctu.edu.vn Research has also highlighted the fungicidal potential of 1,3,4-oxadiazole derivatives against rice sheath blight (Rhizoctonia solani) and sorghum anthracnose (Colletotrichum graminicola), with some compounds showing higher activity than the commercial fungicide Tebuconazole. researchgate.net

| Compound | Target Pathogen | Activity (EC₅₀ in µg/mL) | Reference |

| 4k | Exserohilum turcicum | 50.48 | nih.govfrontiersin.org |

| 5e | Exserohilum turcicum | 47.56 | nih.govfrontiersin.org |

| 5k | Exserohilum turcicum | 32.25 | nih.govfrontiersin.org |

| Carbendazim (Control) | Exserohilum turcicum | 102.83 | nih.govfrontiersin.org |

Applications in Materials Science

The unique electronic and photophysical properties of 1,3,4-oxadiazole derivatives have led to their investigation for various applications in materials science, particularly in the field of optoelectronics. rsc.orgresearchgate.net

Optoelectronic Devices (e.g., Organic Light-Emitting Diodes (OLEDs))

Derivatives of 1,3,4-oxadiazole, especially 2,5-diaryl-1,3,4-oxadiazoles, are well-suited for use in Organic Light-Emitting Diodes (OLEDs) due to their excellent electron-transporting capabilities. rsc.orgrsc.org These compounds possess a wide bandgap, good thermal stability, and high luminescence quantum yields, which are desirable properties for OLED materials. rsc.org The electron-deficient nature of the oxadiazole ring contributes to their high electron mobility. rsc.org

Research has shown that fluorination of 2,5-diphenyl-1,3,4-oxadiazole (B188118) (PPD) can enhance its electron transport properties. tandfonline.comtandfonline.com The addition of fluorine atoms improves the electron affinity of the molecule, which is beneficial for electron transport in OLED devices. tandfonline.com A study on 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole (B1265748) (BP-OXA) indicated its semiconductor properties and suitability for optoelectronic applications based on its optical band gap and refractive index values. researchgate.net

| Derivative Type | Key Property Enhancement | Application | Reference |

| 2,5-Diaryl-1,3,4-oxadiazoles | Good electron transporters | OLEDs | rsc.orgrsc.org |

| Fluorinated 2,5-diphenyl-1,3,4-oxadiazole | Enhanced electron affinity and transport | OLEDs | tandfonline.comtandfonline.com |

| 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole | Semiconductor properties | Optoelectronics | researchgate.net |

Optical Brighteners and Scintillators

The inherent fluorescence of many 1,3,4-oxadiazole derivatives makes them suitable for use as optical brighteners and scintillators. nih.gov Their ability to absorb ultraviolet light and re-emit it in the blue region of the visible spectrum is the fundamental principle behind their application as optical brighteners, which are used to make materials appear whiter and brighter. As scintillators, these compounds can detect ionizing radiation by emitting photons upon excitation. The photophysical properties of these molecules, such as their absorption and fluorescence characteristics, are crucial for these applications and can be tuned by modifying their chemical structure. nih.gov

Monomers for Heat-Resistant Polymers